molecular formula C9H10BrNO2S B1478343 4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid CAS No. 2097975-55-6

4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1478343
CAS No.: 2097975-55-6
M. Wt: 276.15 g/mol
InChI Key: JXJCNRFNQUMZLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities . Others have diverse enzyme inhibitory effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of BTCP are largely determined by its molecular structure. It has a molecular formula of C9H10BrNO2S and a molecular weight of 276.15 g/mol.

Scientific Research Applications

Synthesis and Characterization

A significant application area is the synthesis and characterization of novel compounds. For example, researchers have developed new bicyclic systems, including derivatives of pyrrolidin-2-ones, through one-pot condensation processes. These synthesized compounds have undergone extensive characterization using IR, NMR, and mass spectrometry, and their biological activities have been predicted using software models (Kharchenko, Detistov, & Orlov, 2008). Additionally, cyclic amines such as pyrrolidine have been utilized in redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines (Kang, Richers, Sawicki, & Seidel, 2015).

Functional Organic Materials

The compound has also been a precursor in the synthesis of novel fluorescent aryl-substituted thiophene derivatives, promising for functional organic light-emitting diode (OLED) materials. These derivatives have been studied for their UV-Vis absorption and photoluminescent properties (Xu & Yu, 2011).

Ligand Synthesis for Coordination Chemistry

Another application is in the development of tridentate pyridyl thienopyridines, synthesized via the Hurtley reaction. These compounds have potential applications in coordination chemistry and catalysis (Steen, Nurkkala, & Dunne, 2012).

Ionic Liquids and Catalysis

The compound has been involved in the creation of new ionic liquids like L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), which have been used to promote one-pot synthesis of organic compounds under solvent-free conditions, demonstrating the eco-friendly nature and efficiency of these catalysts (Godse, Rindhe, Kótai, Kendrekar, & Pawa, 2017).

Exploration of Photophysical Properties

Further research has explored the synthesis and photophysical properties of various derivatives, highlighting the role of donor-acceptor substituents on their fluorescence behavior. This work contributes to the understanding of how structural modifications can influence the electronic properties and potential applications in optoelectronic devices (Toche & Chavan, 2013).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine compounds, including BTCP, are expected to continue playing a significant role in drug research and development .

Biochemical Analysis

Biochemical Properties

4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The bromothiophene moiety may also contribute to the compound’s binding affinity and specificity towards certain proteins, enhancing its biochemical relevance.

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of key signaling molecules, leading to alterations in downstream cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes involved in various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound may induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. The bromothiophene moiety in the compound may enhance its binding affinity and specificity, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, may lead to degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it may act as a substrate or inhibitor for specific enzymes, thereby altering the overall metabolic profile of the cell. Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins may influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function. The bromothiophene moiety in the compound may enhance its transport and distribution properties, contributing to its biochemical relevance.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other subcellular structures, depending on its interactions with specific targeting signals or binding proteins . The bromothiophene moiety may also play a role in its subcellular localization, enhancing its ability to interact with specific cellular components and exert its biochemical effects.

Properties

IUPAC Name

4-(4-bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-5-1-8(14-4-5)6-2-11-3-7(6)9(12)13/h1,4,6-7,11H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJCNRFNQUMZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
4-(4-Bromothiophen-2-yl)pyrrolidine-3-carboxylic acid

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